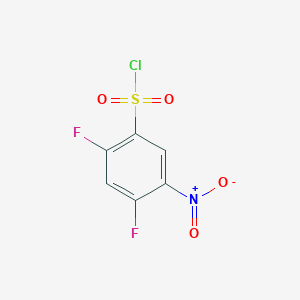![molecular formula C12H16BNO2 B2403670 [4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid CAS No. 2377587-36-3](/img/structure/B2403670.png)
[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid” is a chemical compound with a molecular weight of 217.08 . Its IUPAC name is (4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenyl)boronic acid .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a topic of significant interest in organic chemistry. One method involves the catalytic protodeboronation of pinacol boronic esters . This process is not well developed, but it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BNO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-6,15-16H,7-9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Chemical Reactions Analysis
Boronic acids, such as this compound, are highly valuable building blocks in organic synthesis . They can undergo a variety of reactions, including protodeboronation . In one study, a radical approach was used for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.08 . More specific physical and chemical properties, such as melting point or solubility, were not found in the search results.科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
Boronic acids, including the one , are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds .
Synthesis of Heterocycles
The compound can be used in the synthesis of heterocycles . Heterocycles are a class of compounds that contain a ring structure with at least two different elements as ring members . They are widely used in drug research and development due to their interesting pharmaceutical and biological activities .
Transesterification Reactions
Boronic acids can participate in transesterification reactions . This type of reaction involves the exchange of an ester of one alcohol with another .
Preparation of γ-Secretase Modulators
The compound can be used in the preparation of aminothiazoles, which are known to be γ-secretase modulators . γ-Secretase is an intramembrane protease that plays a crucial role in cellular signaling pathways .
Synthesis of JAK2 Inhibitors
The compound can be used in the synthesis of amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 is a protein tyrosine kinase involved in a specific set of signal transduction pathways .
Synthesis of Embryonic Ectoderm Development (EED) Inhibitors
The compound can be used in the synthesis of embryonic ectoderm development (EED) inhibitors . EED is a core component of the Polycomb Repressive Complex 2 (PRC2) that catalyzes methylation of histone H3 .
Para-Alkenylation Reactions
The compound can be used as a substrate in the study of para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalyst .
Industrial Applications
The compound can be used as a chemical intermediate in various industrial applications . For example, the chloride of the toxic metabolite MPP+, cyperquat, has been used as a herbicide .
将来の方向性
特性
IUPAC Name |
[4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-6,15-16H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAMJYLSYOSSAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CCN(CC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenyl)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

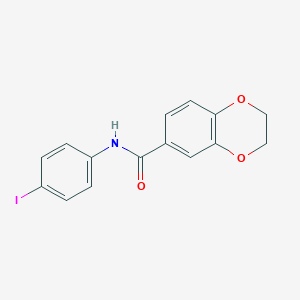
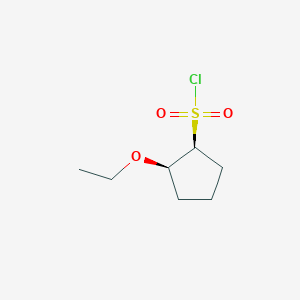
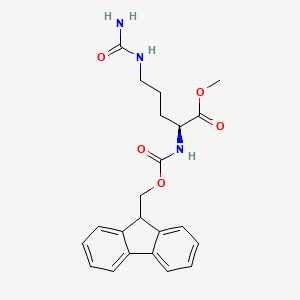
![2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2403592.png)

![(4-Nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2403594.png)

![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B2403596.png)

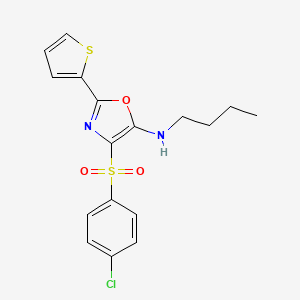
![3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2403601.png)
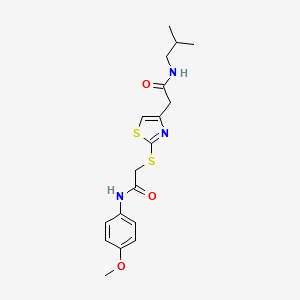
![2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2403606.png)
